7-(furan-2-yl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
7-(furan-2-yl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Research into the synthesis of new heterocyclic compounds, such as furothiazolo pyrimido quinazolinones and tetrahydropyrimidine–isatin hybrids, has demonstrated the potential of such derivatives for antimicrobial and anti-tubercular activities. The study by Abu‐Hashem et al. (2018) highlights the synthesis of substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones from visnagenone or khellinone, showing significant growth inhibition against bacteria and fungi (Abu‐Hashem, 2018). Similarly, Akhaja and Raval (2012) synthesized 5-substituted-3-(5-(4-(furan-2-yl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-ylimino)indolin-2-one derivatives with potential antibacterial, antifungal, and anti-tubercular properties (Akhaja & Raval, 2012).
Antimicrobial Activity
The evaluation of new compounds derived from such structures for their antimicrobial activity is crucial. Mageed, El- Ezabi, and Khaled (2021) assessed the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, revealing high antibacterial activity of the obtained derivatives (Mageed, El- Ezabi, & Khaled, 2021).
Novel Synthetic Methods
The development of novel synthetic methods for these compounds is also a significant area of research. Shi and Yao (2009) reported a clean synthesis of furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives via a three-component reaction in aqueous media without a catalyst, showcasing a cost-effective and environmentally friendly approach (Shi & Yao, 2009).
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-25-19-17(21(29)26(2)22(25)30)20(24-18(23-19)15-8-5-11-31-15)32-12-16(28)27-10-9-13-6-3-4-7-14(13)27/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQFNQDNAGODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)N4CCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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